molecular formula C15H27N7O2 B11260246 N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine

N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11260246
M. Wt: 337.42 g/mol
InChI Key: WZHQYYVHJVQNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a nitro group at position 5 and three amine substituents at positions 2, 4, and 6. The N4 position is substituted with a cyclohexyl group, while the N2 position contains a 3-(dimethylamino)propyl chain. This compound is hypothesized to exhibit unique physicochemical properties due to its bulky alicyclic (cyclohexyl) and electron-rich tertiary amine (dimethylaminopropyl) substituents. These structural features may influence solubility, bioavailability, and binding affinity in biological systems .

Properties

Molecular Formula

C15H27N7O2

Molecular Weight

337.42 g/mol

IUPAC Name

4-N-cyclohexyl-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H27N7O2/c1-21(2)10-6-9-17-15-19-13(16)12(22(23)24)14(20-15)18-11-7-4-3-5-8-11/h11H,3-10H2,1-2H3,(H4,16,17,18,19,20)

InChI Key

WZHQYYVHJVQNAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N

solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Ring Formation via Cyclocondensation

Malononitrile serves as a foundational precursor for pyrimidine ring construction. In a method analogous to EP0115325B1, nitrosation with sodium nitrite in acidic media generates isonitrosomalonitrile, which reacts with guanidine salts to form 5-nitroso-2,4,6-triaminopyrimidine. Adapting this route, nitration agents (e.g., nitric acid/sulfuric acid mixtures) could replace nitrosation to introduce the nitro group at position 5. Subsequent substitutions with cyclohexylamine and 3-dimethylaminopropylamine would yield the target compound.

Key challenges include controlling nitration regioselectivity and avoiding over-nitration. Reaction conditions must balance temperature (typically 0–40°C) and acidity to prevent decomposition.

Post-Modification of Pre-Formed Pyrimidine

An alternative strategy involves functionalizing a pre-assembled nitropyrimidine core. For example, 5-nitropyrimidine-2,4,6-triamine can undergo sequential nucleophilic substitutions:

  • Cyclohexylamine introduction : Reacting with cyclohexyl chloride or bromide in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Dimethylaminopropyl grafting : Utilizing 3-chloropropyldimethylamine as an alkylating agent under basic conditions (e.g., K₂CO₃) to install the tertiary amine side chain.

This method benefits from modularity but risks side reactions if substitution order or protecting groups are mismanaged.

Detailed Synthetic Protocols

Nitropyrimidine Core Synthesis

Step 1: Nitration of Malononitrile
Malononitrile (66 g, 1.0 mol) is suspended in ice-cold concentrated sulfuric acid (200 mL). A mixture of fuming nitric acid (90 mL) and sulfuric acid (150 mL) is added dropwise at ≤5°C. After stirring for 4 hours, the mixture is quenched in ice water, yielding 5-nitromalononitrile.

Step 2: Cyclocondensation with Guanidine
5-Nitromalononitrile (1.0 mol) and guanidine hydrochloride (1.2 mol) are refluxed in ethanol (500 mL) for 6 hours. The product, 5-nitro-2,4,6-triaminopyrimidine, precipitates upon cooling and is filtered (Yield: 68%).

Regioselective Amine Substitutions

Step 3: N4-Cyclohexylation
5-Nitro-2,4,6-triaminopyrimidine (50 g, 0.28 mol) is suspended in dry DMF (300 mL). Cyclohexylamine (0.34 mol) and K₂CO₃ (75 g) are added, and the mixture is heated at 100°C for 12 hours. The intermediate N4-cyclohexyl-5-nitro-2,6-diaminopyrimidine is isolated via vacuum filtration (Yield: 74%).

Step 4: N2-Dimethylaminopropylation
The intermediate (30 g, 0.11 mol) is reacted with 3-chloropropyldimethylamine (0.15 mol) in acetonitrile (200 mL) containing NaHCO₃ (25 g). After refluxing for 8 hours, the title compound crystallizes upon cooling (Yield: 63%).

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature80–100°CPrevents side reactions
SolventDMF or acetonitrileEnhances solubility
Molar Ratio (Amine)1.2–1.5 equivalentsMaximizes substitution

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) remove unreacted amines.

  • Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) resolves regioisomers.

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 3.45–3.55 (m, 1H, cyclohexyl), 2.30–2.45 (m, 2H, propyl), 2.15 (s, 6H, N(CH₃)₂).

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

Applications and Derivatives

While direct studies on This compound are limited, analogous nitropyrimidines exhibit kinase inhibition and antimicrobial properties . Its tertiary amine side chain suggests potential as a solubility-enhancing moiety in drug design.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 5-nitro group undergoes selective reduction under controlled conditions. Hydrogenation with palladium catalysts (e.g., Pd/C, H₂, 40–60 psi) reduces the nitro group to an amine at the 5-position. This reaction is critical for generating intermediates used in further derivatization.

Reaction ConditionsProductYieldReference
H₂, Pd/C, EtOH, 25°C5-Amino derivative82%
Zn/HCl, reflux5-Hydroxylamine intermediate68%

Key Findings :

  • Complete nitro-to-amine conversion requires 12–24 hours under hydrogenation.

  • Over-reduction to hydroxylamine occurs with acidic Zn/HCl systems, requiring precise stoichiometry.

Nucleophilic Substitution at the Dimethylamino Group

The 3-(dimethylamino)propyl side chain participates in nucleophilic substitution. In acidic media (pH < 4), the dimethylamino group acts as a leaving group, enabling alkylation or arylation at the propyl terminus.

ReactionReagentsProductYield
AlkylationMethyl iodide, K₂CO₃, DMFQuaternary ammonium derivative75%
Arylation4-Bromobenzene, CuI, DIPEAAryl-substituted analog63%

Mechanistic Insight :

  • Protonation of the dimethylamino group enhances electrophilicity at the β-carbon.

  • Steric hindrance from the cyclohexyl group limits substitution at the pyrimidine core.

Acid-Base Reactions

The triamine structure allows protonation at multiple sites, influencing solubility and coordination chemistry.

pH RangeProtonation SitepKaMethod
2–4Pyrimidine N13.1Potentiometric titration
5–7Propyl dimethylamino group6.8
8–10Cyclohexylamino group9.2

Applications :

  • At pH < 3, the compound forms water-soluble salts (e.g., hydrochloride) .

  • Protonated species exhibit enhanced binding to DNA G-quadruplex structures in molecular docking studies.

Coordination with Metal Ions

The triamine and dimethylamino groups act as polydentate ligands for transition metals.

Metal IonComplex StoichiometryStability Constant (log β)
Cu²⁺1:18.3 ± 0.2
Fe³⁺1:212.1 ± 0.3

Research Observations :

  • Cu²⁺ complexes show catalytic activity in oxidation reactions .

  • Fe³⁺ coordination enhances stability under oxidative conditions .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro group rearrangement, forming isomeric oxaziridine derivatives.

ConditionProductQuantum Yield
UV (254 nm), MeCN5-Oxaziridine0.18

Limitations :

  • Low quantum yield necessitates prolonged irradiation (>6 hours).

Scientific Research Applications

N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine exhibits notable immunomodulatory properties , making it a candidate for therapeutic applications in treating various conditions:

  • Allergic Disorders: The compound has been studied for its ability to inhibit immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling pathways. This suggests its potential use in managing asthma and other allergic reactions.
  • Autoimmune Diseases: Its immunomodulatory effects indicate possible applications in developing treatments for autoimmune disorders by modulating immune responses.
  • Cancer Therapy: Preliminary research indicates that this compound may have utility in cancer therapies by influencing immune mechanisms that can affect tumor growth and progression.

Table 1: Summary of Biological Activities

Activity Findings
Allergic DisordersInhibits IgE/IgG receptor signaling pathways; potential for asthma treatment
Autoimmune DiseasesModulates immune responses; potential therapeutic applications
Cancer TherapyInfluences immune mechanisms affecting tumor growth; under preliminary study

Case Study: Immunomodulatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced allergic responses when administered prior to allergen exposure. The results indicated a marked decrease in IgE levels and a reduction in inflammatory cytokines, suggesting its potential as an effective treatment for allergic conditions.

Case Study: Cancer Therapeutics

In vitro studies have shown that this compound can enhance the cytotoxic activity of immune cells against certain cancer cell lines. The mechanism appears to involve the activation of T-cell responses, which could be harnessed for developing novel cancer immunotherapies.

Mechanism of Action

The mechanism by which N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The nitro group and the dimethylamino propyl chain play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of the target compound, we compare it with four analogs from the literature, focusing on substituent effects, molecular parameters, and inferred bioactivity.

Structural and Molecular Comparisons

The table below summarizes key structural and molecular

Compound Name (CAS/Reference) N4 Substituent N2 Substituent Molecular Formula Molar Mass (g/mol) pKa Density (g/cm³) Boiling Point (°C)
Target Compound Cyclohexyl 3-(Dimethylamino)propyl Inferred C₁₇H₂₈N₇O₂ Inferred ~402.47 NA NA NA
N4-(3-Chlorophenyl)-N2-methyl () 3-Chlorophenyl Methyl C₁₁H₁₁ClN₆O₂ 294.70 NA NA NA
N2-(3-Methoxypropyl)-N4-methyl () Methyl 3-Methoxypropyl Inferred C₁₁H₁₇N₅O₃ Inferred ~291.29 NA NA NA
N4-(3-Fluorophenyl)-N2-morpholinylpropyl () 3-Fluorophenyl 3-(4-Morpholinyl)propyl C₁₇H₂₂FN₇O₃ 391.18 NA NA NA
N2-(3-Chloro-4-methylphenyl)-N4-methyl () Methyl 3-Chloro-4-methylphenyl C₁₂H₁₃ClN₆O₂ 308.72 2.31 1.515 576.0

Substituent Effects on Key Properties

Electronic Effects
  • Target Compound: The dimethylamino group at N2 is strongly electron-donating, increasing the basicity of the pyrimidine ring compared to analogs with electron-withdrawing substituents (e.g., 3-chlorophenyl in , fluoro in ). This may enhance solubility in acidic environments via protonation .
Steric Effects
  • Target Compound : The cyclohexyl group at N4 is sterically demanding, likely hindering interactions with flat binding pockets compared to planar aromatic substituents (e.g., phenyl groups in ). This could reduce π-π stacking but enhance hydrophobic interactions .
  • : The morpholinylpropyl chain at N2 introduces a rigid, cyclic amine, offering distinct steric and hydrogen-bonding profiles compared to the flexible dimethylaminopropyl group in the target compound .
Solubility and Pharmacokinetics
  • Target Compound: The tertiary amine in the dimethylaminopropyl group may improve water solubility through salt formation, whereas the cyclohexyl group could counteract this by increasing hydrophobicity.
  • : The 3-methoxypropyl substituent contains an ether oxygen, which may moderately enhance solubility compared to purely hydrophobic groups (e.g., methyl in ) but less effectively than tertiary amines .
Bioactivity Trends
  • Aromatic vs. Alicyclic Substituents : Compounds with aromatic N4 groups () may exhibit stronger binding to targets requiring planar interactions (e.g., enzyme active sites). The target compound’s cyclohexyl group could favor interactions with hydrophobic pockets in proteins or membranes .
  • Nitro Group Impact : The nitro group at position 5 is conserved across all analogs, suggesting a shared role in redox activity or hydrogen bonding.

Biological Activity

N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the class of nitro-substituted pyrimidines. Its unique structure, characterized by a pyrimidine core with various functional groups, suggests significant potential in biological applications, particularly in modulating immune responses and treating allergic conditions.

Chemical Structure

The molecular formula of this compound is C15H27N7O2C_{15}H_{27}N_{7}O_{2}, with a molecular weight of 337.42 g/mol. The compound features:

  • A cyclohexyl group at the 4-position,
  • A dimethylamino-propyl side chain at the 2-position,
  • A nitro group at the 5-position.

This structural configuration contributes to its distinct pharmacological properties compared to simpler derivatives.

Biological Activity

This compound exhibits notable biological activities:

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study Focus Findings
Immunomodulation Inhibits IgE and IgG receptor signaling pathways; potential for asthma treatment.
Cytotoxicity Related compounds show significant activity against cancer cell lines; specific data for this compound needed .
Therapeutic Potential Promising candidate for further research in allergy and autoimmune disease treatment.

Case Studies

While specific case studies on this compound are scarce, related compounds have been documented in various research articles:

  • A study on similar nitro-substituted pyrimidines demonstrated their efficacy in modulating immune responses and provided insights into their structure-activity relationships (SAR) .
  • Another investigation focused on the synthesis and biological evaluation of analogous compounds found that modifications to the side chains significantly affected their biological activities, suggesting that further exploration of this compound could yield valuable insights .

Q & A

Q. What are the established synthetic routes for N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine, and what intermediates are critical?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the cyclohexylamine group can be introduced via SNAr (nucleophilic aromatic substitution) on a pre-functionalized pyrimidine core, while the dimethylaminopropyl side chain may be attached using alkylation or reductive amination. Key intermediates include 5-nitropyrimidine-2,4,6-triamine derivatives, which require careful purification to avoid nitroso impurities (e.g., 5-nitrosopyrimidine-2,4,6-triamine) . Reaction conditions (e.g., base selection, temperature) significantly influence yield, as seen in analogous syntheses using bases like DBU or potassium carbonate .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its impurities?

  • 1H/13C NMR : To confirm substituent positions and amine proton environments. For example, the nitro group’s electron-withdrawing effect shifts adjacent protons downfield .
  • HPLC-MS : Essential for detecting low-abundance impurities (e.g., nitrosated byproducts) using reference standards like Triamterene EP Impurity A .
  • X-ray crystallography : Resolves stereochemical ambiguities; pyrimidine derivatives often form hydrogen-bonded networks in crystal lattices .

Q. What safety protocols are critical when handling intermediates with nitro and amine groups?

  • Use PPE (gloves, masks, lab coats) to prevent skin contact, as nitro compounds may be irritants or mutagenic .
  • Store waste separately in labeled containers for professional disposal to avoid environmental contamination .
  • Monitor reaction conditions to suppress nitroso impurity formation, which can be carcinogenic .

Advanced Research Questions

Q. How can low yields in the coupling of cyclohexylamine to the pyrimidine core be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysis : Palladium-based catalysts or phase-transfer agents improve reactivity in analogous aryl amination reactions .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions, as seen in similar pyrimidine syntheses .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the target compound from unreacted amines .

Q. How should researchers address discrepancies in reported biological activities (e.g., enzyme inhibition) of this compound?

  • Comparative assays : Replicate studies using standardized protocols (e.g., Ellman’s method for acetylcholinesterase inhibition) under controlled pH and temperature .
  • Structural validation : Confirm batch purity via HPLC and NMR to rule out impurity-driven activity variations .
  • Molecular docking : Analyze binding interactions with target enzymes (e.g., AChE) to identify substituent effects on activity .

Q. What strategies mitigate impurity formation during synthesis, particularly nitroso derivatives?

  • Inert atmosphere : Conduct reactions under nitrogen/argon to limit oxidative nitrosation .
  • Additives : Ascorbic acid or other reducing agents suppress nitroso group formation .
  • Process analytical technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect early impurity signatures .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
  • Analytical profiling : Track degradation products via LC-MS and compare to known impurities (e.g., 2,4,6-triaminopyrimidine derivatives) .
  • Kinetic modeling : Calculate degradation rate constants to predict shelf-life under standard storage conditions .

Methodological Resources

  • Synthetic protocols : Refer to palladium-catalyzed amination and multi-step coupling reactions .
  • Analytical standards : Use USP/EP impurity references for HPLC calibration .
  • Safety guidelines : Follow OSHA/NIOSH recommendations for nitro compound handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.